Ractopamine O-methyl

Description

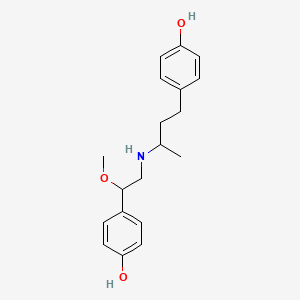

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHOYLOAYAAPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329610-95-8 | |

| Record name | Ractopamine O-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329610958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RACTOPAMINE O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2PCQ8KRYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization of Ractopamine O Methyl

Novel Synthetic Approaches for Ractopamine (B1197949) O-methyl Generation

A notable method for synthesizing Ractopamine O-methyl involves the direct methylation of Ractopamine Hydrochloride. jetir.org This approach is valued for its directness and effectiveness in producing the target compound.

The synthesis is strategically designed as an acid-catalyzed etherification of one of the phenolic hydroxyl groups on the Ractopamine molecule. The reaction mechanism involves the use of an acidic catalyst, such as an Amberlyst resin, in a methanol (B129727) medium. jetir.org Methanol serves as both the solvent and the methylating agent.

The probable mechanism proceeds as follows:

Activation: The acidic resin protonates the hydroxyl group of methanol, making it a better leaving group and activating the methyl group for nucleophilic attack.

Nucleophilic Attack: The electron-rich phenolic oxygen of Ractopamine acts as a nucleophile, attacking the activated methyl group of the protonated methanol.

Deprotonation: A subsequent deprotonation step yields the final product, this compound, and regenerates the catalyst.

This reaction is a specific application of ether synthesis, targeting the phenolic group under acidic conditions.

The efficiency of the synthesis is highly dependent on the optimization of key reaction parameters. Research has identified specific conditions that lead to high yield and purity. jetir.org A reported procedure using Ractopamine Hydrochloride with an acidic amberlyst resin in methanol achieved a yield of 84%. jetir.org

Key parameters for optimization include:

Catalyst: The use of a solid acid catalyst like an acidic amberlyst resin simplifies the work-up process, as it can be easily filtered out from the reaction mixture. jetir.org

Temperature: The reaction is conducted at an elevated temperature of 55-60°C to ensure a sufficient reaction rate. jetir.org

Reaction Time: A reaction time of approximately 8 hours has been found to be effective for driving the reaction to completion. jetir.org

Solvent/Reagent: Methanol is used in excess to serve as both the solvent and the reactant, ensuring the availability of the methylating agent. jetir.org

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Ractopamine Hydrochloride | jetir.org |

| Catalyst | Amberlyst acidic resin | jetir.org |

| Solvent/Reagent | Methanol | jetir.org |

| Temperature | 55-60°C | jetir.org |

| Reaction Time | 8.0 hours | jetir.org |

| Reported Yield | 84% | jetir.org |

Characterization of Synthesized this compound

Once synthesized, the compound must be thoroughly characterized to confirm its structure and assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The structure of synthesized this compound has been confirmed through various analytical methods. jetir.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for determining the molecular weight of the compound. Mass spectrometry results for this compound show a mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of 316.35, which is consistent with its chemical formula. jetir.org

Infrared (IR) Spectroscopy: IR spectra support the predicted structure by showing characteristic absorption bands corresponding to specific functional groups. jetir.org

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Observation | Inferred Structural Feature | Reference |

|---|---|---|---|

| Mass Spectrometry (ES) | [M+H]+ : 316.35 | Confirms Molecular Weight | jetir.org |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3020-3080 | Aromatic C-H stretch | jetir.org |

| 2950, 2878, 1370 | Aliphatic -CH₃, -CH₂ groups | jetir.org | |

| 3500 | -NH stretch | jetir.org | |

| 1100 | Aryl ether (R-O-R) stretch | jetir.org |

The purity of synthesized this compound is typically assessed using high-performance liquid chromatography (HPLC). acs.orgmoravek.com HPLC methods allow for the separation of the main compound from any unreacted starting materials or side products. chromatographyonline.combas.bg The purity is often determined by calculating the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram. researchgate.net For pharmaceutical reference standards, a purity of 95% or greater is generally required. acs.org

Formation of this compound as a Process-Related Impurity

This compound is a known process-related impurity that can form during the final stages of Ractopamine Hydrochloride synthesis. jetir.org Its formation is particularly noted during the work-up of the final stage when methanol is used in an acidic environment. jetir.org

The presence of this impurity is monitored using HPLC, where it is observed at a relative retention time (RRT) of 1.20. jetir.org The levels of this impurity are typically found to be in the range of 0.05% to 0.20% in the final Active Pharmaceutical Ingredient (API). jetir.org The controlled synthesis of this compound is therefore essential for its use as a standard to accurately quantify its presence in batches of Ractopamine Hydrochloride, ensuring the quality and safety of the drug product.

Identification of Impurity Formation Mechanisms During Ractopamine Synthesis

Research into the synthesis of high-purity Ractopamine Hydrochloride has identified the specific mechanism and reaction conditions that lead to the formation of this compound, also referred to as O-methyl ractopamine. jetir.org

Mechanism of Formation: The formation of this compound is not a result of the primary reaction pathway but occurs as a side reaction during the final work-up stage of the Ractopamine synthesis. jetir.org The specific chemical reaction is an O-methylation of a phenolic hydroxyl group on the Ractopamine molecule.

Contributing Factors: Studies have pinpointed that this impurity is generated under the following conditions:

Presence of Methanol: The reaction occurs when methanol is used as a solvent or reagent in the final stages of the process. jetir.org

Acidic Media: An acidic environment is a key catalyst for the O-methylation reaction to proceed. jetir.org

During the final work-up in an acidic, methanol-containing medium, the methanol acts as a methylating agent, attaching a methyl group to one of the oxygen atoms of the phenolic groups on the Ractopamine structure. This derivatization results in the formation of the this compound impurity. jetir.org Another study analyzing organic impurities in Ractopamine reference material also identified an impurity with a mass-to-charge ratio (m/z) consistent with that of this compound, confirming its presence as a byproduct. ccspublishing.org.cn

Table 1: Formation Conditions for this compound Impurity

| Parameter | Condition/Reagent | Role in Formation | Source |

|---|---|---|---|

| Process Stage | Final Work-up | The impurity is generated near the end of the synthesis process. | jetir.org |

| Reaction Medium | Acidic Media | Catalyzes the O-methylation reaction. | jetir.org |

| Solvent/Reagent | Methanol | Acts as the source of the methyl group for the unwanted derivatization. | jetir.org |

Metabolic Transformations of Ractopamine Leading to O Methyl Conjugates

Overview of Ractopamine (B1197949) Biotransformation Pathways

The biotransformation of ractopamine in biological systems is extensive, proceeding primarily through Phase II conjugation reactions, with limited involvement of Phase I metabolism. fda.gov.tw This metabolic profile is generally consistent across various species, including target animals like swine and cattle, as well as laboratory animals and humans. fda.gov.twresearchgate.net The rapid metabolism following oral administration suggests a significant first-pass effect, where the liver and intestine play crucial roles in its biotransformation. inchem.org

Phase I Metabolic Reactions

Unlike many xenobiotics, ractopamine does not appear to undergo significant oxidative metabolism. inchem.org Instead, its primary metabolic fate is direct conjugation of its hydroxyl groups. Some research suggests that minor Phase I reactions, such as hydrations and dehydrations, may occur, but these are not the principal transformation pathways. researchgate.net The core structure of ractopamine remains largely intact prior to conjugation.

Phase II Conjugation Pathways: Focus on Methylation

Phase II conjugation is the predominant route for ractopamine metabolism. thomastobin.com The molecule possesses multiple hydroxyl groups on its two phenolic rings, making it an ideal substrate for several conjugation enzymes. The main pathways identified are glucuronidation, sulfation, and methylation. researchgate.netresearchgate.net

Glucuronidation: This is a major metabolic route, resulting in the formation of various ractopamine monoglucuronides and at least one diglucuronide conjugate. inchem.orgmdpi.com Studies have identified multiple monoglucuronide isomers, indicating that conjugation can occur at different hydroxyl positions on the molecule. fao.org These glucuronide conjugates are highly water-soluble, facilitating their excretion, primarily in urine. researchgate.net

Sulfation: Sulfation is another key conjugation pathway. researchgate.net A monosulfate conjugate of ractopamine has been identified, and in some species like the rat, a diconjugate containing both a sulfate (B86663) and a glucuronic acid moiety has been found in bile. inchem.orgmdpi.com

Methylation: O-methylation represents another identified biotransformation pathway for ractopamine. thomastobin.comresearchgate.net This reaction involves the addition of a methyl group to one of the phenolic hydroxyl groups. Studies in horses have specifically identified the presence of methyl and mixed methyl-glucuronide conjugates in urine, confirming this metabolic route in vivo. thomastobin.comresearchgate.net

Elucidation of O-methylation Mechanisms of Ractopamine in Biological Systems

Enzymatic Pathways Involved in O-methylation (e.g., Catechol-O-methyltransferase activity)

The O-methylation of ractopamine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). nih.govresearchgate.net COMT is a well-characterized Phase II enzyme responsible for metabolizing endogenous and xenobiotic compounds that possess a catechol structure. nih.govnih.gov The enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate. nih.govebi.ac.uk

The catalytic mechanism of COMT is a strictly ordered process:

The enzyme first binds to the methyl donor, SAM. nih.govebi.ac.uk

A magnesium ion (Mg²⁺) then binds to the enzyme-SAM complex. nih.govebi.ac.uk

Finally, the catechol-containing substrate (in this case, ractopamine) binds to the active site. ebi.ac.uk

Within the active site, a key amino acid residue, Lysine-144, is proposed to act as a general base. researchgate.netebi.ac.uk It abstracts a proton from one of the substrate's hydroxyl groups, creating a negatively charged catecholate ion. researchgate.net This highly reactive ion then performs a nucleophilic attack on the methyl group of SAM, resulting in the formation of the O-methylated product and S-adenosyl-L-homocysteine. researchgate.netebi.ac.uk

Identification of Precursor Molecules for O-methyl Conjugation

The direct precursor for O-methylation is the parent ractopamine molecule. Its chemical structure, which includes a hydroxyphenyl group, mimics the catechol moiety required for recognition and binding by the COMT enzyme. researchgate.netmedchemexpress.com The presence of this catechol-like structure makes ractopamine a suitable substrate for COMT-mediated methylation, a major pathway for the clearance of catechol compounds. nih.gov

In Vivo Studies on Ractopamine O-methyl Formation Across Animal Species

The metabolic fate of ractopamine shows qualitative similarities but quantitative differences across animal species. While glucuronidation and sulfation are common to most species studied, the formation of methylated metabolites has been specifically identified and reported in horses. inchem.orgthomastobin.comresearchgate.net

In studies involving horses administered ractopamine, analysis of urine via mass spectrometry confirmed the presence of not only glucuronide conjugates but also methyl and mixed methyl-glucuronide conjugates. thomastobin.comresearchgate.net This demonstrates that in this species, methylation is a relevant in vivo biotransformation pathway that can occur alongside other conjugation reactions.

In other species, such as cattle, swine, rats, and dogs, the primary reported metabolites are glucuronide and sulfate conjugates. inchem.orgfao.org While the chromatographic profiles of metabolites are qualitatively similar across these species, the relative proportions of each metabolite can vary significantly. inchem.orgfao.org For instance, laboratory animals like rats and dogs tend to have a higher percentage of total residues present as metabolites compared to livestock species. inchem.org The table below summarizes the types of metabolites identified in various animal species, highlighting where methylated forms have been detected.

| Animal Species | Glucuronide Conjugates | Sulfate Conjugates | Methyl / Mixed Conjugates | Reference(s) |

| Horse | Yes | Yes | Yes | researchgate.net, thomastobin.com, researchgate.net |

| Cattle | Yes | Yes | Not Reported | inchem.org, researchgate.net, fao.org, nih.gov |

| Swine | Yes | Yes | Not Reported | inchem.org, fao.org, mdpi.com |

| Rat | Yes | Yes | Not Reported | inchem.org, fao.org, mdpi.com |

| Dog | Yes | Not Reported | Not Reported | inchem.org, fao.org |

| Human | Yes | Yes | Not Reported | inchem.org |

Comparative Metabolic Profiles in Different Livestock Species

The metabolic fate of ractopamine shows quantitative rather than qualitative differences across various livestock species, including swine, cattle, and turkeys. inchem.org The primary metabolites are consistently identified as monoglucuronide and monosulfate conjugates. inchem.orgwikipedia.org

Swine: In pigs, ractopamine is extensively metabolized. The major residues found in liver and kidney are three distinct monoglucuronides. fao.org After 12 hours of withdrawal, parent ractopamine constitutes a significant portion of the residues in liver (52%) and kidney (28-30%), with the remainder being conjugates. inchem.org

Cattle: The metabolic profile in cattle is qualitatively similar to that in swine, with glucuronide conjugates being predominant. inchem.orgresearchgate.net However, a key difference is the identification of a diglucuronide metabolite (Metabolite D) specific to cattle. europa.eu The ratio of free ractopamine to its conjugated metabolites is lower in cattle compared to pigs, indicating more extensive conjugation in bovine species. europa.eu

Turkeys: In turkeys, glucuronidation is the major metabolic pathway, accounting for approximately 72% of the urinary radioactivity. nih.gov Unmetabolized ractopamine represents only about 8% of the urinary radioactivity. nih.govacs.org The primary metabolites are monoglucuronides conjugated at either the C-10 or C-10' phenol (B47542) positions. nih.gov

| Species | Tissue | Parent Ractopamine (% of total extractable residues) | Primary Conjugates |

|---|---|---|---|

| Swine | Liver | 52% | Monoglucuronides |

| Swine | Kidney | 28-30% | Monoglucuronides |

| Cattle | Liver | 13-16% | Monoglucuronides, Diglucuronides |

| Cattle | Kidney | 14% | Monoglucuronides, Diglucuronides |

| Turkey | Urine | ~8% | Monoglucuronides (~72%) |

Kinetic Studies of this compound Appearance and Disappearance

Kinetic studies on ractopamine and its metabolites show rapid absorption, distribution, and elimination in livestock. europa.eu Following oral administration, peak plasma concentrations are reached quickly, typically within hours. inchem.orgvulcanchem.com The elimination half-life of parent ractopamine in plasma is approximately 4 hours. inchem.orgwikipedia.org

Residues, primarily in the form of conjugates, reach a steady-state level in tissues like the liver and kidney after about four days of continuous feeding. inchem.orgfda.gov.tw Upon withdrawal, these residues deplete rapidly. For instance, in swine, total residues in the liver and kidney decline significantly within 24 to 72 hours. inchem.org

Stereoselective Aspects of Ractopamine O-methylation

Ractopamine is administered as a mixture of four stereoisomers (RR, RS, SR, SS) due to the presence of two chiral centers in its structure. scielo.brresearchgate.net The biological activity and metabolic fate of these isomers can differ significantly, a concept known as stereoselectivity.

Investigation of Stereoisomer-Specific Metabolic Fate

Research indicates that the metabolism of ractopamine is stereoselective. The RR isomer is considered the most biologically active form, responsible for the majority of the leanness-enhancing effects. thomastobin.comresearchgate.net

Metabolic processes, particularly conjugation, show specificity for certain stereoisomers. In turkeys, glucuronidation at the C-10' phenol position was found to occur only for the (1R,3R) and (1R,3S) stereoisomers. nih.gov In contrast, glucuronidation at the C-10 phenol involved all four stereoisomers. nih.gov This demonstrates that the enzymes responsible for conjugation can differentiate between the various spatial arrangements of the ractopamine molecule. While stereospecific sulfation has not been reported, stereoselective biotransformation is a common phenomenon for β-agonists. inchem.org

Impact of Stereochemistry on O-methyl Conjugate Formation

The three-dimensional structure of a molecule is a critical factor in its interaction with enzymes. mhmedical.comnih.gov The formation of a new chiral center during a reaction with a chiral reactant, such as the enzymatic methylation of a ractopamine stereoisomer, can lead to unequal amounts of diastereomeric products. openstax.org

The enzymes that catalyze O-methylation, such as COMT, recognize specific substrate conformations. It is highly probable that the rate and extent of O-methylation differ among the four ractopamine stereoisomers. One isomer may fit more readily into the enzyme's active site than another, leading to preferential methylation. nih.gov For example, studies on other chiral drugs have shown that individual enantiomers can have different metabolic profiles. nih.gov Although direct studies quantifying the O-methylation of each individual ractopamine stereoisomer are not widely available, the principles of stereochemistry in drug metabolism strongly suggest that such a preference exists. The presence of the other, less reactive isomers could even influence the kinetics of the active isomer's metabolism. scielo.brresearchgate.net

| Metabolic Process | Stereoisomer Specificity | Observation | Source |

|---|---|---|---|

| Biological Activity (Leanness) | RR-isomer | Primarily responsible for the therapeutic effect. | thomastobin.comresearchgate.net |

| Glucuronidation (C-10' phenol) | (1R,3R) and (1R,3S) | Observed in turkeys; conjugation is specific to these isomers at this position. | nih.gov |

| Glucuronidation (C-10 phenol) | All four isomers | Conjugation at this site is not specific to any single isomer in turkeys. | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Ractopamine O Methyl

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the definitive identification and quantification of Ractopamine (B1197949) O-methyl. By separating the analyte from complex matrix components, these methods provide the high degree of certainty required for confirmatory analysis.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of ractopamine and its derivatives. researchgate.net In the context of Ractopamine O-methyl, HPLC has been successfully used to identify it as a process-related impurity in ractopamine hydrochloride preparations. jetir.org One study identified O-methyl ractopamine at a relative retention time (RRT) of 1.20, demonstrating the separatory power of the method. jetir.org

The coupling of HPLC with specialized detectors enhances sensitivity and selectivity. Fluorescence detectors are commonly used, as ractopamine exhibits native fluorescence. iaea.org For compounds that require it, pre-column derivatization can be employed to attach a fluorophore or chromophore, significantly improving detection limits. nih.gov A method for ractopamine in pork samples using pre-column derivatization achieved a detection capability (CCβ) of 0.078 µg/g. nih.gov UV detectors are also utilized, with detection wavelengths set to the absorbance maximum of the compound, typically around 275-284 nm for ractopamine derivatives. nih.govresearchgate.net

| Technique | Column | Detector | Key Finding/Parameter | Source |

|---|---|---|---|---|

| HPLC | Not Specified | Not Specified | Identified O-methyl ractopamine impurity at 1.20 RRT. | jetir.org |

| HPLC with Fluorescence Detection | C18 Reversed Phase | Fluorescence | Validated for swine and bovine liver and muscle tissues. | iaea.org |

| HPLC with Pre-column Derivatization | Kromasil C18 | UV (284 nm) | Detection capability (CCβ) of 0.078 µg/g in pork. | nih.gov |

| HPLC-UV | C8 | UV (275 nm) | Validated for raw material and feed additives; LOD of 1.60-2.05 µg/mL. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for O-methylated Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful confirmatory tool for the analysis of ractopamine metabolites. oup.com Due to the low volatility of compounds like this compound, a crucial derivatization step is required prior to analysis. researchgate.net The most common approach is trimethylsilyl (B98337) (TMS) derivatization, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide convert polar functional groups into more volatile silyl (B83357) ethers. researchgate.netnih.gov

Following derivatization, the GC separates the different metabolites, which are then identified by the mass spectrometer. researchgate.net In studies on horse urine, GC-MS analysis after TMS derivatization successfully confirmed the presence of ractopamine and its metabolites. nih.gov The mass spectrometer is often operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity, targeting specific mass-to-charge ratio (m/z) ions characteristic of the derivatized analyte. For ractopamine-tris(TMS), characteristic ions include m/z 267, 250, and 179. oup.comnih.gov

| Compound | Mw | Mw of TMS3 Derivative | Source |

|---|---|---|---|

| Ractopamine | 301 | 517 | oup.com |

| Methylated ractopamine | 315 | 531 | oup.com |

| Ractopamine-O-sulfate | 381 | 597 | oup.com |

| Methylated ractopamine-O-sulfate | 395 | 611 | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the ultra-sensitive detection and confirmation of this compound and other metabolites. oup.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, eliminating the need for derivatization required in GC-MS. oup.com

Urinary metabolites of ractopamine, including methyl and mixed methyl-glucuronide conjugates, have been definitively identified using electrospray ionization (ESI) tandem quadrupole mass spectrometry. nih.govresearchgate.net Advanced LC-MS platforms, such as those combining HPLC with Quadrupole-Time of Flight (Q-TOF) or Ion Trap-Time of Flight (IT-TOF) mass spectrometers, provide high mass accuracy and resolution. ccspublishing.org.cn This allows for the confident identification of impurities and metabolites even at trace levels. For instance, an organic impurity corresponding to O-methyl ractopamine was identified with a measured m/z of 316.1907, showing a relative mass deviation of only 2.1 x 10⁻⁶ from its theoretical mass. ccspublishing.org.cn The sensitivity of LC-MS/MS methods is exceptional, with limits of detection (LOD) often reaching sub-ng/mL levels, such as an LOD of 0.1 ng/mL reported for ractopamine in urine. oup.com

| Impurity | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Relative Mass Deviation (x 10⁻⁶) | Source |

|---|---|---|---|---|

| Impurity A (Deoxy-ractopamine) | 286.1802 | 286.1802 | 0.0 | ccspublishing.org.cn |

| Impurity B (O-methyl ractopamine) | 316.1907 | 316.1907 | 2.1 | ccspublishing.org.cn |

| Impurity C | 438.2275 | 438.2275 | -0.5 | ccspublishing.org.cn |

| Impurity D | 372.2533 | 372.2533 | -0.8 | ccspublishing.org.cn |

Immunochemical Assay Development for this compound

Immunochemical assays, particularly ELISA, offer a rapid and high-throughput screening alternative to chromatographic methods. Their development hinges on the production of specific antibodies that can recognize the target analyte or its conjugates.

Development of Specific Antibodies for O-methyl Conjugates

The foundation of any immunoassay is a highly specific antibody. For small molecules like this compound, this process begins with synthesizing a hapten—a modified version of the target molecule—and conjugating it to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). tandfonline.comacs.orgmedchemexpress.com This immunogen is then used to elicit an immune response in an animal to generate antibodies. acs.org

The specificity of the resulting antibody is critical. Research into monoclonal antibodies for ractopamine has shown that the antibody's binding affinity is highly dependent on the structure of the analyte. acs.org Studies on a series of ractopamine metabolites and analogues revealed that the position of methylation significantly impacts antibody recognition. capes.gov.br For example, one specific monoclonal antibody (clone 5G10) showed high affinity for ractopamine analogues methoxylated at the ethanolamine (B43304) phenol (B47542) (IC₅₀ values of 0.7–2.6 ng/mL). acs.org However, its affinity was dramatically reduced for analogues where the N-butylphenol moiety's phenolic group was methoxylated, with IC₅₀ values generally exceeding 200 ng/mL. acs.org This demonstrates that a free phenolic group on that part of the molecule is crucial for high-affinity binding and highlights the challenge and importance of careful hapten design to generate antibodies specific to O-methylated conjugates. acs.orgcapes.gov.br

| Compound | IC₅₀ (ng/mL) | Source |

|---|---|---|

| (1R,3R)-ractopamine | 0.55 ± 0.09 | acs.orgcapes.gov.br |

| (1S,3R)-ractopamine | 2.00 ± 0.37 | acs.orgcapes.gov.br |

| Racemic ractopamine | 2.69 ± 0.36 | acs.orgcapes.gov.br |

| (1S,3S)-ractopamine | 140 ± 23 | acs.orgcapes.gov.br |

| (1R,3S)-ractopamine | 291 ± 32 | acs.orgcapes.gov.br |

| Ractopamine analogues methoxylated at ethanolamine phenol | 0.7 - 2.6 | acs.org |

| Ractopamine analogues methoxylated at N-butylphenol moiety | > 200 | acs.org |

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Once a suitable antibody is developed, it can be incorporated into an Enzyme-Linked Immunosorbent Assay (ELISA). The most common format for small molecules is the competitive ELISA. nih.govantibodies.com In this setup, a microtiter plate is coated with a ractopamine-protein conjugate. tandfonline.com When a sample is added along with a limited amount of anti-ractopamine antibody, the this compound in the sample and the ractopamine on the plate compete for binding to the antibody. antibodies.com A secondary antibody conjugated to an enzyme (like HRP) is then added, followed by a substrate that produces a colorimetric signal. antibodies.com The signal intensity is inversely proportional to the concentration of the analyte in the sample. antibodies.com

Validation is a critical step to ensure the assay is fit for purpose. This involves assessing parameters such as sensitivity (IC₅₀), limit of detection (LOD), precision, accuracy (recovery), and cross-reactivity with related compounds. tandfonline.comnih.gov For example, a polyclonal antibody-based ELISA for ractopamine reported an IC₅₀ of 0.6 ng/mL and a detection limit of 0.04 ng/mL in buffer. nih.gov To validate the accuracy of an ELISA, results are often compared with a confirmatory method like HPLC or LC-MS/MS. nih.govnih.gov High correlation coefficients (e.g., R² > 0.95) between the ELISA and HPLC results for spiked samples demonstrate that the immunoassay is accurate enough for screening purposes. nih.govnih.gov

| Assay Type | Key Parameter | Value | Source |

|---|---|---|---|

| Polyclonal Ab-based direct competitive ELISA | IC₅₀ (in buffer) | 0.6 ng/mL | nih.gov |

| Polyclonal Ab-based direct competitive ELISA | LOD (in buffer) | 0.04 ng/mL | nih.gov |

| Polyclonal Ab-based direct competitive ELISA | Correlation with HPLC (R²) | > 0.95 | nih.govnih.gov |

| Monoclonal Ab-based ic-ELISA | IC₅₀ | 0.05 ng/mL | tandfonline.com |

| Monoclonal Ab-based ic-ELISA | Recovery (spiked swine urine) | 110-120% | tandfonline.com |

Electrochemical Sensing Platforms for this compound

Electrochemical sensors have emerged as a highly effective approach for the detection of Ractopamine due to their inherent advantages, including low cost, high sensitivity, simple operation, and potential for miniaturization. mdpi.comresearchgate.net The fundamental principle behind this application lies in the electroactive nature of the Ractopamine molecule, specifically the oxidation of its phenolic hydroxyl groups, which allows for direct electrochemical measurement. researchgate.netnih.gov

Design and Fabrication of Modified Electrodes for Enhanced Selectivity

To improve the sensitivity and selectivity of electrochemical sensors, the surface of standard electrodes, such as the glassy carbon electrode (GCE), is often modified with various advanced materials. mdpi.com These modifications aim to increase the effective surface area, enhance electron transfer rates, and provide specific recognition sites for the target analyte.

Key Modification Strategies:

Nanomaterials: Gold (AuNPs) and silver (AgNPs) nanoparticles are widely used to amplify the electrochemical signal and catalyze the reaction. acs.org Their high surface-to-volume ratio and excellent conductivity significantly improve sensor performance. mdpi.com Other nanomaterials like graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are also employed to enhance conductivity and surface area. researchgate.netrsc.orgnih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule (in this case, Ractopamine). rsc.org This "molecular lock and key" mechanism imparts high selectivity to the sensor. researchgate.net These polymers can be created directly on the electrode surface through electropolymerization of functional monomers like o-phenylenediamine (B120857) or o-aminothiophenol in the presence of the Ractopamine template. rsc.orgnih.gov

Composite Films: The most advanced sensors often utilize composite materials that combine the benefits of multiple components. For instance, a nanocomposite of gold nanoparticles, ionic liquid (IL), and graphene (AuNPs-IL-GR) can be used to leverage the high conductivity of graphene and AuNPs and the unique properties of the ionic liquid to create a stable and highly responsive sensing interface. rsc.org Other examples include Au nanoparticles functionalized with covalent organic frameworks (AuNPs@COFs) and Nafion/AgNPs composites, which demonstrate excellent sensing capabilities. mdpi.comacs.org

Table 1: Examples of Modified Electrodes for Ractopamine Detection

| Electrode Modifier | Base Electrode | Detection Limit | Reference |

|---|---|---|---|

| Molecularly Imprinted Polymer (MIP), Graphene, Ionic Liquid, Gold Nanoparticles | Glassy Carbon Electrode (GCE) | 0.46 µg L⁻¹ | researchgate.netrsc.org |

| Au Nanoparticles Functionalized Covalent Organic Frameworks (AuNPs@COFs) | Glassy Carbon Electrode (GCE) | 0.12 µmol/L | mdpi.com |

| Nafion/Silver Nanoparticles (Nafion/AgNPs) | Glassy Carbon Electrode (GCE) | 1.60 x 10⁻³ ppm | acs.org |

| Molecularly Imprinted o-aminothiophenol Film | Gold Electrode | 2.38 x 10⁻⁸ mol L⁻¹ | nih.gov |

| Reduced Graphene Oxide, C₆₀ Fullerene, PMEO₂MA Polymer | Glassy Carbon Electrode (GCE) | 82 nM | nih.gov |

Voltammetric and Amperometric Detection Principles

Voltammetric and amperometric techniques are the primary methods used to generate a quantifiable signal from electrochemical sensors. These methods measure the current resulting from the electrochemical oxidation or reduction of the analyte.

Cyclic Voltammetry (CV): CV is a potent tool used to investigate the electrochemical properties of a substance and characterize the performance of modified electrodes. mdpi.com By scanning the potential and measuring the resulting current, researchers can study the oxidation mechanism of Ractopamine, which typically involves a process with two protons and two electrons corresponding to its two phenolic hydroxyl groups. researchgate.net The technique reveals the oxidation potential and demonstrates the enhanced catalytic activity of the modified electrode, often seen as a significant increase in the peak current compared to a bare electrode. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive quantitative technique favored for trace analysis. It applies voltage pulses to the electrode, and the resulting current is measured just before and after each pulse. The difference in current is plotted against the potential. This method effectively minimizes background currents, resulting in well-defined peaks where the peak height is directly proportional to the concentration of Ractopamine. rsc.org DPV has been successfully used to establish linear detection ranges with low limits of detection. researchgate.netacs.orgrsc.org

Amperometry: In this technique, a constant potential is applied to the working electrode, and the current is monitored over time. The current generated is proportional to the analyte concentration. Constant potential amperometry has been successfully applied for Ractopamine detection using a molecularly imprinted polymer-modified sensor, offering rapid response times. nih.gov

Table 2: Performance of Voltammetric Methods for Ractopamine Quantification

| Technique | Modified Electrode | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | MIP/AuNPs-IL-GR/GCE | 10 µg L⁻¹ to 5000 µg L⁻¹ | 0.46 µg L⁻¹ | rsc.org |

| Differential Pulse Voltammetry (DPV) | Nafion/AgNPs-GCE | 7.50 × 10⁻³–1.00 ppm | 1.60 × 10⁻³ ppm | acs.org |

| Differential Pulse Voltammetry (DPV) | AuNPs@COFs/GCE | 1.2–1600 µmol/L | 0.12 µmol/L | mdpi.com |

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of Ractopamine and its metabolites in complex biological samples, such as animal tissues, urine, and feed, presents a significant challenge due to the presence of interfering substances. researchgate.netnih.gov These substances, collectively known as the sample matrix, can obscure the analyte signal and lead to inaccurate results. Therefore, effective sample preparation is a critical step to extract the target compound and remove interferences prior to analysis. researchgate.net

Advanced Extraction and Clean-up Procedures (e.g., SPE, LLE)

The goal of extraction and clean-up is to isolate the analyte of interest from the sample matrix with high recovery and purity. Solid-Phase Extraction and Liquid-Liquid Extraction are the most common and well-established techniques for this purpose.

Solid-Phase Extraction (SPE): SPE is the predominant sample clean-up technique for Ractopamine analysis. researchgate.net The procedure involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a different solvent.

Sorbent Types: A variety of SPE sorbents have been utilized, including mixed-mode cation exchangers (which use both ion-exchange and reversed-phase retention mechanisms), C18 (hydrophobic interactions), and alumina. oup.comfao.orgresearchgate.net

Dispersive SPE (d-SPE): This is a variation often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, where the sorbent is mixed directly with the sample extract. researchgate.netnih.gov Molecularly imprinted polymers have been successfully used as d-SPE materials for the selective enrichment of Ractopamine and related β-agonists. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. taylorandfrancis.com For Ractopamine, a common procedure involves an initial extraction from the homogenized tissue into a solvent like methanol (B129727), followed by a liquid-liquid partition into ethyl acetate (B1210297) after pH adjustment. iaea.org LLE is sometimes used in conjunction with SPE to achieve a higher degree of purification. nih.govresearchgate.net

Table 3: Overview of Extraction Procedures for Ractopamine from Biological Matrices

| Matrix | Extraction Method | Key Solvents/Sorbents | Recovery (%) | Reference |

|---|---|---|---|---|

| Pig/Cattle Liver & Kidney | LLE followed by SPE | Ethyl Acetate; Alumina | 77-88% | fao.org |

| Pork Muscle | In-tube SPE | Amide-modified polysaccharide-silica monolith | 85.2-108.1% | nih.gov |

| Pig Muscle & Liver | Dispersive SPE | Ractopamine-imprinted polymer | 83.8-115.2% | researchgate.net |

| Beef | Solvent Extraction | 0.2% Formic acid in 80:20 Methanol/H₂O | 85-104% | thermofisher.com |

Minimization of Matrix Interference in Complex Biological Samples

Matrix effects occur when co-eluting components from the sample interfere with the analysis, either suppressing or enhancing the analyte signal, particularly in mass spectrometry-based methods. bohrium.com Minimizing these effects is crucial for accurate and reliable quantification.

Strategies for Minimization:

Effective Clean-up: The most direct way to combat matrix effects is through rigorous sample clean-up using the SPE and LLE procedures described above. By removing a large portion of the interfering lipids, proteins, and other endogenous components, the impact of the matrix on the final analysis is significantly reduced. researchgate.netnih.gov

Use of Internal Standards: In chromatographic methods coupled with mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (e.g., Ractopamine-d6) is a highly effective strategy. thermofisher.com This standard is added to the sample at the beginning of the preparation process. Since it behaves almost identically to the analyte during extraction and ionization but is distinguishable by its mass, it can be used to accurately compensate for both analyte loss during sample prep and signal suppression or enhancement caused by the matrix. thermofisher.com

Matrix-Matched Calibration: To quantify matrix effects, a standard calibration curve prepared in a pure solvent can be compared to one prepared in a blank matrix extract (a sample known to be free of the analyte). nih.gov If the curves are not superimposable, it indicates the presence of matrix effects. In such cases, using matrix-matched standards for calibration can improve quantitative accuracy.

Dilution: In some cases, particularly for immunoassays, a simple dilution of the sample extract can be sufficient to reduce the concentration of interfering matrix components to a level where they no longer significantly affect the assay's performance. nih.govnih.gov This approach offers a much simpler and more rapid sample preparation protocol. nih.gov

Chromatographic Optimization: Adjusting the liquid chromatography conditions can help separate the analyte of interest from interfering matrix components, preventing them from co-eluting and reaching the detector at the same time. Furthermore, thorough washing of the analytical column between injections can prevent carryover from one sample to the next. thermofisher.com

Environmental Dynamics and Research Implications of Ractopamine and Its O Methyl Metabolites

Environmental Fate and Transport of Ractopamine (B1197949) in Agroecosystems

Ractopamine, used to enhance feed efficiency and promote leanness in livestock, can be introduced into the environment through the land application of manure from treated animals. beefresearch.ca Understanding its behavior in soil and its potential to move into water systems is crucial for assessing its environmental footprint.

Persistence and Degradation in Manure and Soil Environments

Research indicates that ractopamine persists in feedlot environments. Studies have shown that ractopamine can be detected in pen floor feces for extended periods. For instance, in one study, ractopamine was still present in pen floor materials up to 37 days after its administration to cattle had ceased. acs.org The half-life of ractopamine in manure has been estimated to be between 18 and 49 days. acs.orgresearchgate.net This persistence suggests a potential for accumulation with continuous application.

The degradation of ractopamine in manure appears to be influenced by environmental conditions such as temperature, with slower degradation observed in colder weather. acs.org Composting or stockpiling manure has been shown to be an effective management practice, significantly accelerating the breakdown of ractopamine residues by over 95% in less than a month. beefresearch.ca

Once applied to land, sorption to soil particles is a primary fate for ractopamine. nih.gov Studies have demonstrated that ractopamine rapidly dissipates from the liquid phase of soil-water systems, with less than 20% remaining in the liquid layer after four hours. nih.gov The majority of the compound becomes sorbed to the soil, a process influenced by hydrophobic interactions and cation exchange with soil organic matter. nih.gov While a significant portion of the sorbed ractopamine is non-extractable, a smaller fraction remains potentially mobile. nih.gov

Interactive Data Table: Ractopamine Concentrations in Feedlot Environments

| Sample Type | Concentration Range (ng/g dry weight) | Study Findings |

|---|---|---|

| Fresh Feces | 27,000 - 58,000 | Concentrations were 3-4 orders of magnitude greater than other growth promoters. acs.org |

| Pen Floor Material | 3,600 (during administration) | Significant amounts (681 ± 450 ng/g) remained 37 days post-administration. acs.org |

| Manure (Commercial Feedlots) | Varies | Manure from commercial feedlots serves as a source for environmental introduction. researchgate.net |

Transport Pathways to Adjacent Aquatic Systems

Despite its strong sorption to soil, there are pathways through which ractopamine can be transported to nearby aquatic environments. One significant pathway is the transport of windblown particulate matter from feedlots. acs.orgresearchgate.net Ractopamine has been detected on wildflowers and in wetland sediments near feedlots, supporting the atmospheric deposition route. acs.org

Surface runoff from manure-amended fields or feedlot pens during rainfall events is another critical transport mechanism. beefresearch.caacs.org Simulated rainfall studies have shown that ractopamine can be mobilized in runoff water. acs.org Extrapolations from these studies suggest that a single significant rainfall event on a large commercial feedlot could mobilize gram quantities of ractopamine. acs.orgresearchgate.net The presence of ractopamine has been confirmed in feedlot catch basins and pond wastewater at concentrations ranging from 130 to 500 ng/L. nih.govresearchgate.net It has also been detected in groundwater near waste control facilities, indicating the potential for leaching. nih.gov

Potential Environmental Presence and Behavior of Ractopamine O-methyl

While research on the environmental fate of ractopamine itself is growing, there is a notable lack of information specifically concerning its O-methylated metabolites. In animal metabolism, ractopamine can undergo various transformations, including methylation. The resulting O-methyl ractopamine would have different physicochemical properties, which would, in turn, affect its environmental behavior.

Theoretical Considerations for Environmental Stability of O-methyl Metabolites

The process of O-methylation involves the addition of a methyl group to a hydroxyl group on the ractopamine molecule. This transformation would likely increase the lipophilicity (fat-solubility) and reduce the water solubility of the compound compared to the parent ractopamine.

Theoretically, the increased lipophilicity of this compound could lead to stronger sorption to organic matter in soil and sediment. This would reduce its mobility in the aqueous phase but could increase its persistence in the solid phase of these environmental compartments. The methylation of the phenolic hydroxyl groups would also make the compound less susceptible to certain degradation pathways, such as oxidation, potentially increasing its environmental stability compared to ractopamine. However, the ether linkage in the O-methyl group could be susceptible to microbial cleavage under certain conditions.

Predictive Modeling of Environmental Distribution

In the absence of empirical data, predictive modeling can offer insights into the potential environmental distribution of this compound. Physiologically-based pharmacokinetic (PBPK) models could be used to estimate the excretion rates of O-methylated metabolites from livestock. altex.org

Once introduced into the environment, environmental fate and transport models could be parameterized to predict the distribution of this compound. These models would need to account for its predicted higher sorption coefficient (Koc) due to increased lipophilicity. The output of such models would likely show a greater tendency for this compound to accumulate in soil and sediment and a lower potential for leaching into groundwater compared to the more water-soluble parent compound. However, transport via erosion of soil particles to which it is sorbed could still be a relevant pathway to aquatic systems. Further research is needed to generate the necessary empirical data to validate these predictive models.

Research on Environmental Transformation Products of Ractopamine

Studies on the degradation of ractopamine have identified several transformation products. In soil-water systems, ractopamine has been observed to degrade into mostly non-polar compounds. nih.gov These non-polar degradants have a higher potential to sorb to soil than ractopamine itself. nih.gov The formation of volatile compounds has also been suggested as a possible degradation pathway. nih.gov

Photodegradation is another relevant transformation process for ractopamine in aquatic environments. researchgate.net Exposure to simulated solar radiation can lead to the breakdown of ractopamine, forming various transformation products. researchgate.net The nature and toxicity of these transformation products are an emerging area of research, as they may pose their own environmental risks. researchgate.net

In animal metabolism, ractopamine is known to be conjugated, with monoglucuronide conjugates being a major metabolite found in urine. acs.org While these conjugates are excreted, their stability and fate in the environment are not well understood. It is possible that they can revert to the parent ractopamine through microbial activity in manure or soil.

Identification of Degradation Pathways in Various Environmental Compartments

There is no available research identifying the specific degradation pathways of this compound in environmental compartments such as soil, water, or manure. While studies on the parent compound, ractopamine, indicate that it can persist in the environment and undergoes degradation through processes like photodegradation and microbial action, similar data for its O-methylated form is absent. acs.orgbeefresearch.cafda.govnih.gov One study noted that O-methyl ractopamine can be formed as a process-related impurity during the synthesis of ractopamine hydrochloride, but its environmental fate was not investigated.

It has been reported that ractopamine is not a substrate for the enzyme catechol-O-methyl transferase (COMT), which is responsible for O-methylation of catecholamines in the body. google.com This suggests that this compound may not be a significant metabolite in animals, which could contribute to the lack of focus on its environmental presence and behavior.

Table 1: Degradation Pathways of this compound in Environmental Compartments

No data available from reviewed sources.

| Environmental Compartment | Degradation Pathway | Key Findings |

| Soil | Data Not Available | No studies were identified. |

| Water | Data Not Available | No studies were identified. |

| Manure | Data Not Available | No studies were identified. |

Formation of Novel Compounds During Environmental Exposure

Consistent with the lack of data on its degradation, there is no information available on the formation of novel compounds or transformation products resulting from the environmental exposure of this compound. Research on the parent compound, ractopamine, has shown it can degrade into other chemical entities, but this has not been explored for the O-methylated version. nih.gov

Table 2: Novel Compounds Formed from this compound During Environmental Exposure

No data available from reviewed sources.

| Environmental Condition | Novel Compound Formed | Method of Identification |

| Photodegradation | Data Not Available | Not Applicable |

| Biotic Degradation (e.g., microbial) | Data Not Available | Not Applicable |

| Abiotic Degradation (e.g., hydrolysis) | Data Not Available | Not Applicable |

Biochemical and Physiological Research on Ractopamine: Context for Metabolite Activity

Molecular Interactions of Ractopamine (B1197949) with Adrenergic Receptors

Ractopamine's mechanism of action begins with its binding to β-adrenergic receptors (β-ARs) on cell surfaces. nih.gov These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. scielo.br The commercial form of ractopamine is a racemic mixture of four stereoisomers (RR, RS, SR, and SS), with the RR isomer, also known as Butopamine, being the most biologically active. inchem.orggoogle.com

Ractopamine primarily targets β-1 and β-2 adrenergic receptor subtypes, with negligible affinity for β-3 receptors. google.com Studies have shown that it acts as an agonist at both β-1 and β-2 adrenoceptors. inchem.org The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors.

Research in porcine models has determined the Ki values of ractopamine across different tissues. nih.gov For instance, the affinity for β-adrenoceptors in porcine adipose and muscle tissues was found to be in the nanomolar range. nih.gov One study reported a Ki value of 856 nM for ractopamine in porcine longissimus muscle and outer subcutaneous adipose tissue, with a higher affinity (lower Ki) observed in the middle subcutaneous adipose layer. nih.govoup.com In competition studies with epinephrine, ractopamine demonstrated a high affinity for the swine adipocyte β-receptor with a dissociation constant (Kd) of 1 to 2 x 10⁻⁷ M. nih.gov

The RR stereoisomer is considered the most functional ligand, exhibiting the highest affinity. scielo.br In cloned porcine receptors, the RR isomer was found to have equal affinity for both β-1 and β-2 subtypes, though it may couple more efficiently to the β-2 receptor. scielo.br Another study noted that ractopamine has a selective affinity for β-1 receptors. google.com This selectivity can vary by species, as the predominance of β-receptor types differs (e.g., pig adipocytes contain nearly 80% β-1 receptors). avma.org

Interactive Table 1: Ractopamine Binding Affinity (Ki) in Porcine Tissues

| Agonist | Tissue | Ki (nM) |

|---|---|---|

| Ractopamine | Middle Subcutaneous Adipose | 386 |

| Ractopamine | Outer Subcutaneous Adipose | 856 |

| Ractopamine | Longissimus Muscle | 856 |

| Ractopamine | Semitendinosus Muscle | 856 |

Data sourced from a 1993 study on porcine adipose and skeletal muscle membranes. nih.govoup.com

The binding of ractopamine to a β-adrenergic receptor initiates a transmembrane signaling pathway. scielo.br This activation leads to a conformational change in the receptor, which in turn activates a G-protein. scielo.br The Gα subunit of the G-protein dissociates and activates the enzyme adenylyl cyclase. scielo.br

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). scielo.brresearchgate.net The rise in intracellular cAMP concentration is a critical second messenger step. google.com cAMP then binds to and activates cAMP-dependent protein kinase A (PKA). scielo.brresearchgate.net The activated catalytic subunits of PKA can then phosphorylate various downstream enzymes, leading to the ultimate cellular responses, such as increased protein synthesis and lipolysis. scielo.brencyclopedia.pub This Gs-protein-cAMP-PKA pathway is the primary mechanism through which β-agonists exert their effects. nih.govscielo.br

Comparative Physiological Responses to Ractopamine Administration in Animal Models

The administration of ractopamine elicits measurable physiological changes across various animal models, including swine, cattle, and zebrafish. nih.govpeopleforanimalsindia.orgnih.gov These responses are direct consequences of the molecular interactions with adrenergic receptors.

Cardiovascular effects are prominent due to the abundance of β-adrenergic receptors in the heart. nih.gov Studies in dogs have shown that intravenous infusion of ractopamine leads to significant increases in heart rate (tachycardia) and peripheral vasodilation, resulting in a drop in mean arterial pressure. fda.gov.tweuropa.eu In one study, a dog's heart rate increased by approximately 65% during a 10-minute infusion. fda.gov.tw Dose-dependent increases in heart rate and cardiac output are typically observed within the first hour of administration, with systolic blood pressure also increasing while diastolic pressure remains largely unchanged. wikipedia.org

In heat-stressed lambs, ractopamine supplementation was associated with increased blood O2 partial pressure. nih.gov Research using zebrafish larvae as an animal model demonstrated that exposure to ractopamine significantly increased heart rate, blood flow velocity, and oxygen consumption. mdpi.comresearchgate.netresearchgate.net

Ractopamine can also induce changes in behavior and movement. In pigs, it has been associated with hyperactivity and tremors. peopleforanimalsindia.org Studies in zebrafish larvae have consistently shown that acute exposure to ractopamine leads to altered locomotory and exploratory behavior, including hyperactivity. nih.govencyclopedia.pubresearchgate.net This is often measured by tracking total distance covered, rotational movements, and burst counts. nih.gov The nematode Caenorhabditis elegans also exhibited decreased locomotion behavior after exposure to ractopamine. plos.org Some research suggests these behavioral effects may be linked to the compound's activity as a full agonist at the trace amine-associated receptor 1 (TAAR1), which can influence behavior in animal models. researchgate.netnih.gov

Interactive Table 2: Summary of Physiological Responses to Ractopamine in Animal Models

| Animal Model | System Affected | Observed Effect | Citation |

|---|---|---|---|

| Dog | Cardiovascular | Increased heart rate, peripheral vasodilation, decreased mean arterial pressure | fda.gov.tw |

| Lamb (Heat-Stressed) | Respiratory/Blood Gas | Increased blood O2 partial pressure | nih.gov |

| Pig | Behavioral | Hyperactivity, tremors | peopleforanimalsindia.org |

| Zebrafish Larvae | Cardiovascular | Increased heart rate, blood flow velocity | mdpi.comresearchgate.net |

| Zebrafish Larvae | Respiratory | Increased oxygen consumption | researchgate.netresearchgate.net |

| Zebrafish Larvae | Locomotory | Increased locomotor activity, hyperactivity | nih.govencyclopedia.pub |

| C. elegans | Locomotory | Decreased locomotion | plos.org |

Research into Endogenous Metabolic Regulation and Ractopamine Interaction

The metabolic fate of ractopamine is similar across pigs, cattle, laboratory animals, and humans. europa.euwikipedia.org A significant pathway for its deactivation involves O-methylation. Ractopamine is a phenethanolamine but not a catecholamine, meaning it is not instantaneously metabolized by catechol-O-methyltransferase (COMT). google.comwikipedia.org However, as a catechol-like compound, it is a substrate for this enzyme. inchem.org

COMT is an enzyme that deactivates catechols by methylating the 3-hydroxyl group on the aromatic ring, a process that limits the oral effectiveness of many catecholamines. inchem.orgmedchemexpress.com Studies on ractopamine metabolism in horses have identified methylated metabolites, confirming that O-methylation is a metabolic route. oup.comresearchgate.net The resulting compound, Ractopamine O-methyl, has a modified chemical structure. The methylation of the hydroxyl group increases the compound's lipophilicity, which could potentially alter its distribution in biological systems and its interaction with target receptors. vulcanchem.com While extensive research has focused on the parent compound, the specific biological activity of this compound is less characterized, though it is recognized as a metabolite formed through COMT action. inchem.orgoup.comvulcanchem.com Studies have identified methylated ractopamine-O-sulfate and methylated ractopamine-O-glucuronide conjugates, indicating that methylation is part of a broader metabolic process. oup.com

Influence on Endogenous Catecholamine Metabolism

The formation of this compound is intrinsically linked to the metabolic pathways of endogenous catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. This connection is primarily through the enzyme Catechol-O-methyltransferase (COMT), which is a key enzyme responsible for the degradation of these neurotransmitters. wikipedia.org COMT inactivates catecholamines by transferring a methyl group from the donor S-adenosyl methionine (SAM) to a hydroxyl group on the catechol structure. wikipedia.org Ractopamine, as a compound with a phenolic structure, is also a substrate for COMT, which metabolizes it to form this compound. inchem.org

This shared metabolic pathway suggests a potential for competitive interaction. The parent compound, ractopamine, can compete with endogenous catecholamines for access to the COMT enzyme. This competitive inhibition mechanism has been observed with similar catechol-structured compounds like dobutamine (B195870), which was found to be a competitive inhibitor of dopamine methylation by COMT. researchgate.netresearchgate.net The affinity of dobutamine for COMT was even higher than that of dopamine itself. researchgate.net By extension, the metabolism of ractopamine to this compound could influence the rate at which endogenous catecholamines are degraded, potentially altering their local concentrations and duration of action.

Research on the parent compound, ractopamine, provides further evidence of its influence on catecholamine systems. Studies in pigs have shown that administration of ractopamine can lead to elevated levels of circulating catecholamines. researchgate.netscielo.br Furthermore, investigations into brain neurochemistry revealed that feeding ractopamine to pigs altered the concentrations of key catecholamines and their metabolites in brain regions critical for regulating behavior. fda.gov.tw Specifically, in gilts, ractopamine administration was associated with decreased concentrations of norepinephrine and the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the amygdala and frontal cortex. fda.gov.tw The same study also noted an increased dopamine turnover rate in the amygdala of these gilts, indicating enhanced dopamine release. fda.gov.tw

These findings demonstrate that the metabolic processing of ractopamine is directly integrated with the pathways governing endogenous catecholamine balance. The creation of its metabolite, this compound, is a direct consequence of this integration, and the process can influence the availability and turnover of critical neurotransmitters.

Table 1: Effects of Ractopamine Administration on Brain Amine Concentrations in Gilts

| Brain Region | Neurochemical | Observed Effect | Citation |

| Amygdala | Norepinephrine | Decrease | fda.gov.tw |

| Amygdala | DOPAC (Dopamine Metabolite) | Decrease | fda.gov.tw |

| Amygdala | Dopamine Turnover Rate | Increase | fda.gov.tw |

| Frontal Cortex | Norepinephrine | Decrease | fda.gov.tw |

| Frontal Cortex | DOPAC (Dopamine Metabolite) | Decrease | fda.gov.tw |

Interplay with Other Biologically Active Compounds

Beyond its relationship with catecholamine metabolism, the parent compound of this compound, ractopamine, has been shown to interact directly with other significant biological signaling systems, most notably the trace amine-associated receptors (TAARs). Research has identified ractopamine as a full agonist at Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netnih.govnih.gov This is a significant finding, as TAAR1 is a G protein-coupled receptor that responds to trace amines—such as β-phenylethylamine and tyramine—as well as various psychoactive compounds. frontiersin.org

TAAR1 is expressed in the central nervous system and is known to modulate the activity of major neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. frontiersin.orgresearchgate.net The activation of TAAR1 can influence the release of and response to dopamine and norepinephrine. frontiersin.org The finding that ractopamine is a full agonist for TAAR1 suggests a mechanism of action that extends beyond its well-known activity at β-adrenergic receptors and provides a pathway through which it, and potentially its metabolites, can exert complex effects on neurochemical balance. nih.govnih.gov This interaction is considered a novel mechanism of action that may influence the physiology and behavior of species exposed to the drug. nih.gov

The interplay between TAAR1 and the dopaminergic system is particularly notable. TAAR1 can form heterodimers with the dopamine transporter (DAT) and the D2 dopamine receptor, thereby modulating dopaminergic signaling. researchgate.net The agonistic activity of ractopamine at TAAR1 could, therefore, indirectly influence dopamine dynamics, which aligns with findings of altered dopamine turnover in the brains of ractopamine-fed animals. fda.gov.twresearchgate.net This interaction with the TAAR1 system represents a crucial point of interplay between ractopamine and other biologically active amine compounds, expanding its physiological context beyond simple β-adrenergic agonism.

Table 2: Receptor Interaction Profile of Ractopamine (Parent Compound)

| Receptor Target | Nature of Interaction | Implication | Citation |

| β1 and β2 Adrenergic Receptors | Agonist | Mediates effects on muscle and fat metabolism. | wikipedia.orgnih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Full Agonist | Modulates dopaminergic and other neurotransmitter systems; influences physiology and behavior. | researchgate.netnih.govnih.gov |

Regulatory Science and Residue Research Pertaining to Ractopamine Metabolites

Global Regulatory Frameworks for Ractopamine (B1197949) Control

The regulation of ractopamine in food-producing animals is a subject of international debate, leading to a patchwork of different national and international standards.

International Standards and National Regulations

At the international level, the Codex Alimentarius Commission , a body established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), sets standards to protect consumer health and ensure fair practices in the food trade. anses.fr In 2012, after considerable debate, the Commission adopted Maximum Residue Limits (MRLs) for ractopamine in pork and beef tissues. agriculture.gov.au These MRLs are based on a toxicological assessment and an Acceptable Daily Intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). agriculture.gov.au The ADI for ractopamine is set at 0-1 µg/kg of body weight per day. agriculture.gov.au

The MRLs recommended by Codex are not universally accepted, and national regulations vary significantly. A number of countries, including the United States, Canada, and Brazil, permit the use of ractopamine in animal feed and have established their own MRLs, which in some cases differ from the Codex standards. inchem.orgfao.org Conversely, the European Union, China, and Russia have implemented zero-tolerance policies, banning the use of ractopamine and the importation of meat from animals treated with the substance. vulcanchem.com This divergence in regulations has led to international trade disputes. vulcanchem.com

Here is an interactive data table summarizing the MRLs for ractopamine in different regions:

Methodological Requirements for Regulatory Compliance

To enforce these regulations, reliable and sensitive analytical methods are crucial for detecting and quantifying ractopamine residues in animal tissues. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that new animal drug applications include a validated analytical method for residue monitoring. shb.com These methods must be practical for routine use by regulatory laboratories. fao.org

The most commonly employed techniques for regulatory compliance are chromatographic methods coupled with mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpsu.edu These methods offer high specificity and sensitivity, allowing for the detection of residues at the parts-per-billion (ppb) level. psu.edu For screening purposes, enzyme-linked immunosorbent assays (ELISAs) can be used, though positive results are typically confirmed by a more definitive method like LC-MS/MS. psu.eduresearchgate.net

Tissue Residue Depletion Studies for Ractopamine and Metabolites

Understanding how ractopamine and its metabolites are distributed and eliminated from animal tissues is essential for establishing appropriate withdrawal periods and ensuring that residue levels fall below the established MRLs before the animal enters the food supply.

Characterization of Ractopamine O-methyl Residue Kinetics in Animal Tissues

Ractopamine is metabolized in animals primarily through glucuronide conjugation. fao.orgfao.org One of the potential metabolites is This compound . While the synthesis of this compound has been described for research purposes, and it is noted that its increased lipophilicity compared to the parent compound could alter its pharmacokinetic behavior, specific studies detailing its residue kinetics in the tissues of food-producing animals are not widely available in published literature. vulcanchem.comjetir.org

Determination of Withdrawal Times for Residue Minimization

The withdrawal period is the time required after the last administration of a veterinary drug for the residues in the animal's tissues to deplete to levels at or below the MRL. This period is determined through residue depletion studies.

For ractopamine, studies have shown that it is rapidly absorbed, metabolized, and excreted. inchem.org Residues are highest in the liver and kidney, the primary organs of metabolism and excretion, and are significantly lower in muscle and fat. inchem.orgfao.org Depletion is also rapid, with residue levels declining significantly within a few days of drug withdrawal. inchem.orgnih.gov

A study in swine fed ractopamine for 28 days found that residue concentrations in all edible tissues at a zero-day withdrawal period were below the tolerance values established by the FDA and the MRLs listed by JECFA. nih.gov Another study in cattle showed that after a 7-day withdrawal period, ractopamine residues in liver and kidney were undetectable. inchem.org

The following interactive data table presents findings from a residue depletion study of ractopamine in pigs.

Data from a study in swine fed 20 mg/kg ractopamine for seven days. inchem.org

Based on such studies, regulatory agencies in countries where ractopamine is approved have established official withdrawal times to ensure food safety.

Development of Reference Materials and Certified Analytical Standards

The accuracy and reliability of residue analysis are underpinned by the availability of high-quality reference materials and certified analytical standards. These materials are essential for method validation, calibration of analytical instruments, and quality control in regulatory laboratories.

The development and certification of reference materials are guided by international standards, such as those from the International Organization for Standardization (ISO), including ISO 17034 for the competence of reference material producers. semanticscholar.orgsigmaaldrich.com Certified reference materials (CRMs) for veterinary drugs are often produced as either pure substances or as matrix-matched materials, where the analyte is present in a representative food matrix (e.g., animal tissue). nih.goviaea.org

For ractopamine and its metabolites, including This compound , analytical standards are available from various commercial suppliers. vulcanchem.com These standards are typically characterized for purity and identity using techniques like NMR, mass spectrometry, and chromatography. jetir.org Isotope-labeled internal standards, such as deuterated ractopamine, are also developed to improve the accuracy of quantitative analysis by LC-MS/MS. nih.gov

The production of matrix-CRMs involves administering the drug to an animal and then preparing a homogenous and stable material from the incurred tissues. nih.gov This provides a more realistic test material for method validation than simply spiking a blank matrix with the standard. nih.gov The certified value of the analyte in the CRM is typically determined through an inter-laboratory comparison involving expert laboratories using validated methods. nih.gov

Importance of this compound Reference Standards for Analytical Validation

The reliability and accuracy of any analytical method used for the detection and quantification of veterinary drug residues are fundamentally dependent on the availability and quality of certified reference materials (CRMs). For this compound, its importance as a reference standard stems from its identity as a process-related impurity formed during the synthesis of Ractopamine Hydrochloride jetir.org. Its presence, even at low levels, requires that analytical methods be capable of accurately identifying and quantifying it to ensure the purity and safety of the final product and to monitor for its potential presence in food animal tissues.

High-purity, well-characterized reference standards of this compound are indispensable for several key aspects of analytical method validation:

Method Development and Optimization: Reference standards are essential for developing new analytical procedures, such as those based on high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), and for optimizing parameters like retention time, selectivity, and sensitivity.

Specificity and Selectivity: Analytical methods must be able to distinguish this compound from the parent compound, ractopamine, and other related metabolites. The reference standard is used to confirm the method's ability to do so without interference.

Calibration and Quantification: Accurate quantification of this compound residues relies on the use of a CRM to create a standard curve, from which the concentration in a sample can be determined fao.org.

Accuracy and Precision: The accuracy of a method is determined by analyzing a sample with a known concentration of the reference standard and comparing the measured value to the true value. Precision is assessed by repeatedly analyzing the standard to ensure consistent results.

Regulatory Compliance: Regulatory bodies often require that analytical methods used for official controls be validated using certified reference materials to ensure they meet stringent performance criteria eurofins.defda.gov. The availability of this compound reference standards, including isotopically labeled versions like O-Methyl ractopamine-d6, facilitates compliance with these regulatory requirements for applications such as Abbreviated New Drug Applications (ANDA) clearsynth.com.

Several chemical suppliers provide this compound and its deuterated stable isotope as reference materials, often with comprehensive characterization data to meet regulatory guidelines.

Table 1: Available Reference Standards for this compound

| Compound Name | CAS Number | Supplier | Intended Use |

|---|---|---|---|

| Ractopamine Methyl Ether | 1329610-95-8 | Clearsynth, LGC Standards | Analytical method development, method validation (AMV), Quality Control (QC) clearsynth.comlgcstandards.com |

Interlaboratory Proficiency Testing for Residue Analysis

Interlaboratory proficiency testing (PT) is a cornerstone of quality assurance for analytical laboratories. It involves the regular analysis of the same samples by a group of different laboratories to assess their analytical performance and the comparability of their results. Participation in PT schemes is often a mandatory requirement for laboratory accreditation under standards such as ISO/IEC 17025.

For the analysis of veterinary drug residues, including β-agonists and their metabolites, several organizations provide PT schemes. While these programs may not list this compound as a specific target analyte, they often include the broader category of β-agonists or offer analysis of incurred residues in matrices like bovine liver, milk, and pig muscle testveritas.comfapas.combiofronttech.com. Laboratories that analyze for ractopamine and its metabolites would participate in these schemes to validate their analytical methods and demonstrate their competence.